

# JNJ-46356479: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-46356479 |           |
| Cat. No.:            | B15574158    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**JNJ-46356479** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a presynaptic autoreceptor, mGluR2 activation inhibits glutamate release, a mechanism of significant interest for treating neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia and certain forms of epilepsy. This document provides detailed application notes and protocols for the use of **JNJ-46356479** in in vivo mouse studies, based on currently available preclinical data. It includes dosage information, administration protocols, and methodologies for evaluating its effects in relevant mouse models.

## Introduction

Metabotropic glutamate receptor 2, a Gi/o-coupled G protein-coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. **JNJ-46356479** acts as a PAM at this receptor, enhancing the response of mGluR2 to its endogenous ligand, glutamate. This allosteric modulation provides a sophisticated approach to fine-tuning glutamatergic neurotransmission without direct receptor activation, potentially offering a more favorable safety profile compared to orthosteric agonists. Preclinical studies in mice have demonstrated the efficacy of **JNJ-46356479** in models of schizophrenia and seizures, highlighting its therapeutic potential.



## **Data Presentation**

Table 1: JNJ-46356479 Dosage and Administration in

**Mouse Models** 

| Mouse<br>Model                                         | Dosage                                       | Route of<br>Administratio<br>n | Vehicle                                                   | Treatment<br>Regimen                                                | Reference(s) |
|--------------------------------------------------------|----------------------------------------------|--------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------|--------------|
| Postnatal<br>Ketamine<br>Model of<br>Schizophreni<br>a | 10 mg/kg                                     | Subcutaneou<br>s (s.c.)        | 10% Hydroxypropy I-beta- cyclodextrin (HPβCD) and 5% DMSO | Daily injections during the adolescent period (Postnatal Day 35-60) | [1]          |
| 6-Hz Seizure<br>Model                                  | 2.8 mg/kg<br>(ED <sub>50</sub> at 32-<br>mA) | Not specified                  | Not specified                                             | Acute<br>administratio<br>n                                         | [2]          |
| 6-Hz Seizure<br>Model                                  | 10.2 mg/kg<br>(ED50 at 44-<br>mA)            | Not specified                  | Not specified                                             | Acute<br>administratio<br>n                                         | [2]          |
| PET Imaging<br>(Blocking<br>Study)                     | 4 mg/kg                                      | Intravenous<br>(i.v.)          | Not specified                                             | Single dose<br>prior to<br>radioligand<br>injection                 |              |

# **Signaling Pathway**

**JNJ-46356479** potentiates the effect of glutamate on the mGluR2 receptor. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to a reduction in presynaptic glutamate release.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. The positive allosteric modulator of the mGlu2 receptor JNJ-46356479 partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. ovid.com [ovid.com]
- To cite this document: BenchChem. [JNJ-46356479: Application Notes and Protocols for In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574158#jnj-46356479-dosage-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com